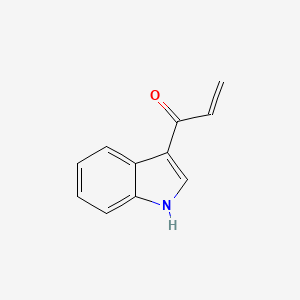
2-Propen-1-one, 1-(1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(1H-indol-3-yl)- is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.199. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-one, 1-(1H-indol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one, 1-(1H-indol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-Propen-1-one, 1-(1H-indol-3-yl)- , also known as indolyl propenone, is part of a class of compounds that have garnered significant interest due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
2-Propen-1-one, 1-(1H-indol-3-yl)- features a chalcone-like structure characterized by a conjugated double bond and an indole moiety. The synthesis typically involves Claisen-Schmidt condensation between indole derivatives and appropriate aldehydes or ketones. Variations in the substituents on the indole ring significantly influence the biological activity of the resulting compounds.
Induction of Methuosis
One of the notable mechanisms through which 2-Propen-1-one, 1-(1H-indol-3-yl)- exhibits its biological effects is through the induction of methuosis , a form of non-apoptotic cell death characterized by the accumulation of vacuoles derived from macropinosomes. Studies have shown that this compound can induce methuosis in glioblastoma cells, leading to significant loss of cell viability within 48 hours after treatment .
Cytotoxicity and Growth Inhibition
The compound has demonstrated potent cytotoxic effects against various cancer cell lines. For instance, in U251 glioblastoma cells, it was observed that treatment with specific analogs led to morphological changes indicative of cell death, including extensive vacuolization and membrane blebbing . The growth inhibitory activity (GI50) values for these compounds have been reported to vary widely based on structural modifications, with some derivatives exhibiting GI50 values as low as 10 nM .
Structure-Activity Relationships (SAR)
The biological activity of 2-Propen-1-one, 1-(1H-indol-3-yl)- is heavily influenced by its structural components:
| Compound | Substituent | GI50 (μM) | Activity |
|---|---|---|---|
| MOMIPP | 5-Methoxy, 2-Methyl | <10 | Induces methuosis |
| Compound 2j | CF3 at 2-position | ~0.6 | Increased cytotoxicity |
| Compound 2m | n-Propyl ester | <0.1 | Potent growth inhibitor |
| Compound 15 | Hydroxyl at 5-position | >15 | Reduced activity |
This table summarizes key findings from various studies highlighting how modifications at different positions on the indole ring affect cytotoxicity and overall biological activity. Notably, the introduction of electron-donating groups has been associated with enhanced anticancer activity due to improved interactions with cellular targets .
Case Studies and Research Findings
Case Study: Glioblastoma Treatment
Research conducted on glioblastoma cells has demonstrated that specific derivatives of indolyl propenones can effectively induce methuosis. For example, MOMIPP was found to cause significant vacuolization within hours of exposure and led to substantial cell detachment and death over a period of days . This mechanism provides a promising alternative for targeting cancer cells that have developed resistance to conventional apoptotic pathways.
Case Study: Broad Bioactivity Spectrum
Indole-containing compounds like 2-Propen-1-one, 1-(1H-indol-3-yl)- have been reported to exhibit a wide range of bioactivities beyond anticancer effects. These include antimicrobial, anti-inflammatory, and analgesic properties. The versatility in biological effects can be attributed to their ability to interact with various cellular pathways .
特性
IUPAC Name |
1-(1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h2-7,12H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLIYUSIJSQAPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














